![molecular formula C9H6BrFO3 B13913832 7-Bromo-6-fluoro-2,3-dihydro-5-benzofurancarboxylic acid](/img/structure/B13913832.png)
7-Bromo-6-fluoro-2,3-dihydro-5-benzofurancarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination and fluorination of a suitable benzofuran precursor under controlled conditions . The reaction conditions often include the use of bromine or bromine-containing reagents and fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-fluoro-2,3-dihydro-5-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-fluoro-2,3-dihydro-5-benzofurancarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-fluoro-2,3-dihydro-5-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
7-Bromo-6-fluoro-2,3-dihydro-5-benzofurancarboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6BrFO3 |
---|---|
Molekulargewicht |
261.04 g/mol |
IUPAC-Name |
7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h3H,1-2H2,(H,12,13) |
InChI-Schlüssel |
FTZRLHMIOOVBRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=C(C=C21)C(=O)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.